2,3-Dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione
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Overview
Description
2,3-Dimethyl-6-morpholinoquinoxaline-5,8-dione is a heterocyclic compound with the molecular formula C14H15N3O3. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-morpholinoquinoxaline-5,8-dione typically involves the condensation of 2,3-dimethylquinoxaline-5,8-dione with morpholine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-morpholinoquinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
2,3-Dimethyl-6-morpholinoquinoxaline-5,8-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-morpholinoquinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Dimethyl-6-morpholinoquinoxaline-5,8-dione include other quinoxaline derivatives such as:
- 2,3-Dimethylquinoxaline-5,8-dione
- 6-Morpholinoquinoxaline-5,8-dione
- 2,3-Dimethyl-6-piperidinoquinoxaline-5,8-dione
Uniqueness
What sets 2,3-Dimethyl-6-morpholinoquinoxaline-5,8-dione apart from these similar compounds is its unique combination of the dimethyl and morpholino groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
7697-88-3 |
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Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2,3-dimethyl-6-morpholin-4-ylquinoxaline-5,8-dione |
InChI |
InChI=1S/C14H15N3O3/c1-8-9(2)16-13-12(15-8)11(18)7-10(14(13)19)17-3-5-20-6-4-17/h7H,3-6H2,1-2H3 |
InChI Key |
JXBBELAZQUFIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N3CCOCC3)C |
Origin of Product |
United States |
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